molecular formula C6H7ClN2O2 B8660276 5-(Chloromethyl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 32079-00-8

5-(Chloromethyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B8660276
M. Wt: 174.58 g/mol
InChI Key: XKSCOSUTBALSFQ-UHFFFAOYSA-N
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Patent
US06271195B1

Procedure details

3-methyluracil-5-carboxylic acid was treated with HCl and CH2 using standard chloromethylation conditions to give 3-methyl-5-chloromethyl uracil in 52% yield (following standard work-up and recrystallization from ethyl acetate). NMR (DMSO-d6): chemical shifts, peak integrations L D2O exchange experiments diagnostic for structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[O:8])[C:6]([C:9](O)=O)=[CH:5][NH:4][C:3]1=[O:12].[ClH:13]>>[CH3:1][N:2]1[C:7](=[O:8])[C:6]([CH2:9][Cl:13])=[CH:5][NH:4][C:3]1=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(NC=C(C1=O)C(=O)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(NC=C(C1=O)CCl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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